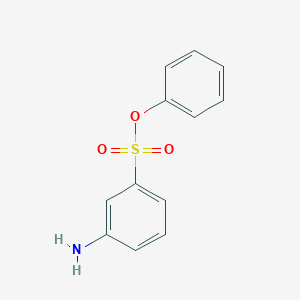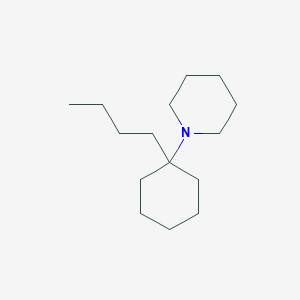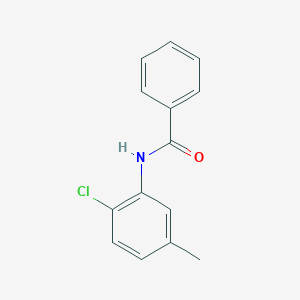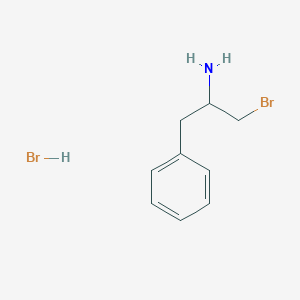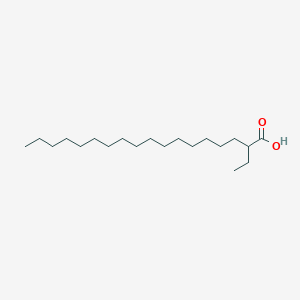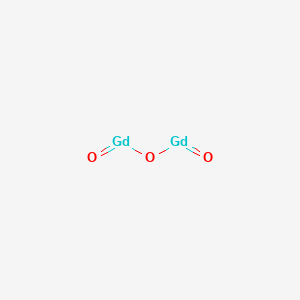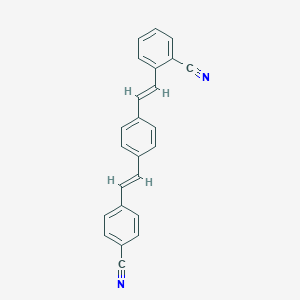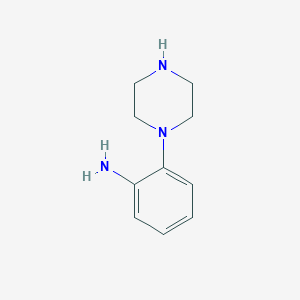
2-(ピペラジン-1-イル)ベンゼンアミン
概要
説明
2-(Piperazin-1-yl)benzenamine is an organic compound that belongs to the class of piperazine derivatives. It consists of a piperazine ring attached to a benzenamine moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
科学的研究の応用
2-(Piperazin-1-yl)benzenamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical agents, including antipsychotic and antimicrobial drugs.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is employed in the development of polymers and other advanced materials.
作用機序
Target of Action
2-(Piperazin-1-yl)benzenamine, also known as PNT, is primarily targeted towards the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .
Mode of Action
It is known to interact with its target, trpv1, and cause changes in the receptor’s activity . This interaction may lead to the modulation of ion channels, affecting the flow of ions across the cell membrane .
Biochemical Pathways
Given its target, it is likely that pnt affects pathways related to pain perception and inflammation, as trpv1 is known to play a role in these processes .
Pharmacokinetics
It is known that the compound exhibits antimicrobial activity , suggesting that it is absorbed and distributed in the body to exert its effects
Result of Action
PNT exhibits antimicrobial activity, particularly against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . It is taken up by more than 50% of microbial cells within 30 minutes, resulting in cell disruption . One of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PNT. For instance, the degradation rate constant with ozone provides information on the substance’s stability in the environment . .
生化学分析
Biochemical Properties
Piperazine derivatives have been shown to exhibit significant pharmacophoric activities . The synthesis of piperazine through intermediate 3 occurred via coupling of substituted benzenethiol with chloro-nitrobenzene . The nitro group of the isolated intermediate was reduced via an iron-acetic acid system .
Cellular Effects
Some piperazine derivatives have shown antimicrobial and antifungal properties . The antibacterial activity was tested against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, and antifungal activity was tested against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus .
Temporal Effects in Laboratory Settings
Some piperazine derivatives have shown significant antimicrobial and antifungal properties over time .
Dosage Effects in Animal Models
Some piperazine derivatives have shown antidepressant-like effects at lower dose levels in mice forced swim test (FST) .
Metabolic Pathways
Some piperazine derivatives have been found to be involved in the inhibition of acetylcholinesterase, which plays a role in learning and memory .
Subcellular Localization
Some piperazine derivatives have been found to localize in the soluble fraction of cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)benzenamine typically involves the reaction of piperazine with 2-chloronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods: In industrial settings, the production of 2-(Piperazin-1-yl)benzenamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems ensures consistent quality and scalability .
化学反応の分析
Types of Reactions: 2-(Piperazin-1-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
類似化合物との比較
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring and exhibits similar biological activities, such as antipsychotic effects.
4-(Piperazin-1-yl)benzenamine: Another derivative with comparable chemical properties and applications in medicinal chemistry.
Uniqueness: 2-(Piperazin-1-yl)benzenamine is unique due to its specific structural configuration, which allows for selective interactions with biological targets. This selectivity enhances its efficacy and reduces potential side effects compared to other similar compounds .
特性
IUPAC Name |
2-piperazin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWRXFPFRACRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330614 | |
| Record name | 2-(piperazin-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13339-02-1 | |
| Record name | 2-(1-Piperazinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13339-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(piperazin-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


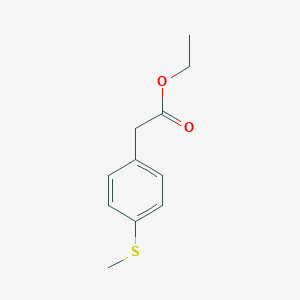
![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
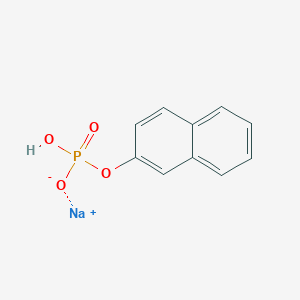
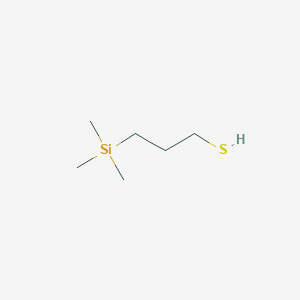
![2,2-BIS[[(1-OXONONYL)OXY]METHYL]PROPANE-1,3-DIYL DINONAN-1-OATE](/img/structure/B82903.png)
![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)
